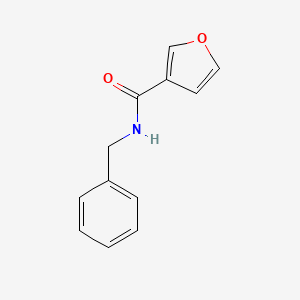

N-benzylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-benzylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(11-6-7-15-9-11)13-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPNLQMYDZHUKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Carbonylation Strategies

Palladium-mediated carbonylation has emerged as a robust method for synthesizing furan-3-carboxamides. A seminal approach involves the reaction of 2-alkynylphenols with nitroaromatics in the presence of a palladium catalyst (e.g., Pd(OAc)₂), ligands (e.g., triphenylphosphine), and a carbon monoxide surrogate (e.g., Mo(CO)₆) . The mechanism proceeds through oxidative addition of the alkyne to Pd(0), followed by CO insertion to form an acylpalladium intermediate. Subsequent nucleophilic attack by a benzylamine derivative—generated in situ via nitro group reduction—yields the target amide (Figure 1).

Reaction Conditions :

-

Temperature: 80–100°C

-

Solvent: DMF or DMSO

-

Time: 22–26 hours

A representative protocol from demonstrates that combining 2-ethynylphenol (1.2 equiv), nitrobenzyl chloride (1.0 equiv), Pd(OAc)₂ (5 mol%), and Mo(CO)₆ (2.0 equiv) in DMF at 90°C for 24 hours affords N-benzylfuran-3-carboxamide in 68% yield after column purification. Substrates with electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl ring exhibit enhanced reactivity due to facilitated nitro reduction .

Nucleophilic Substitution and Coupling Reactions

Direct amidation of furan-3-carboxylic acid derivatives with benzylamine represents a straightforward route. Activated esters (e.g., pentafluorophenyl) or acyl chlorides react with benzylamine in polar aprotic solvents (e.g., THF, DCM) under mild conditions . For instance, treating furan-3-carbonyl chloride with benzylamine (1.5 equiv) and Et₃N (2.0 equiv) in DCM at 0–25°C provides the amide in 82% yield .

Key Optimization Parameters :

-

Base: Et₃N or DIPEA

-

Solvent: DCM > THF > EtOAc

-

Temperature: 0°C to ambient

Recent advances employ coupling agents such as HATU or EDCI, which improve yields for sterically hindered substrates. For example, using HATU (1.1 equiv) and HOAt (0.2 equiv) in DMF, the reaction between furan-3-carboxylic acid and benzylamine achieves 91% conversion at 25°C within 2 hours .

The Nenitzescu reaction, traditionally used for benzofuran synthesis, has been adapted for carboxamide derivatives. Condensation of enaminoketones with 1,4-benzoquinone in acetic acid generates the furan core, followed by benzylation at the amide nitrogen . While this method affords moderate yields (30–55%), it permits the introduction of diverse substituents on the benzyl group (Table 1).

Table 1. Substituent Effects on Nenitzescu Cyclization Yields

| Benzyl Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| -H | 55 | 12 |

| -OMe | 48 | 14 |

| -Cl | 42 | 16 |

| -NO₂ | 35 | 18 |

Electron-donating groups (-OMe) slightly enhance yields by stabilizing intermediates, whereas electron-withdrawing groups (-NO₂) necessitate prolonged reaction times .

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for this compound Synthesis

| Method | Yield (%) | Reaction Time | Functional Group Tolerance | Scalability |

|---|---|---|---|---|

| Pd-Catalyzed Carbonylation | 68 | 24 h | High | Moderate |

| Acyl Chloride Amidation | 82 | 2 h | Moderate | High |

| Nenitzescu Cyclization | 55 | 12 h | Low | Low |

The Pd-catalyzed route excels in functional group compatibility, tolerating halides (-Br, -Cl) and alkyl chains. In contrast, direct amidation offers superior scalability but struggles with steric hindrance. Cyclization methods, while modular, suffer from byproduct formation and lower yields .

Chemical Reactions Analysis

Types of Reactions

N-benzylfuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Benzofuran-3-carboxylic acid derivatives.

Reduction: Benzylfuran-3-amine derivatives.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

N-benzylfuran-3-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-benzylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Compound B: 6-(N-(4-Amino-3-(trifluoromethyl)phenyl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

Compound C: 6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

Table 1: Comparison of Benzofuran-3-carboxamide Derivatives

Other Carboxamide-Containing Heterocycles

Linomide (Quinoline-3-carboxamide)

- Structure: N-Phenylmethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide.

- Bioactivity : Exhibits antiangiogenic effects by inhibiting endothelial cell migration and invasion (IC50 > 100 µg/mL in vitro) and reducing tumor blood flow by >40% in vivo .

- Comparison: While both linomide and this compound contain carboxamide groups, linomide’s quinoline core enables distinct binding interactions, likely targeting angiogenesis pathways more selectively.

Piperidine-3-carboxamide Derivatives

- Example: N-(2-(Benzylamino)ethyl)-2-(3,5-dimethoxyphenyl)-1-isobutyl-6-oxopiperidine-3-carboxamide.

- Properties : Melting point 176–179°C; characterized by NMR and mass spectrometry .

- Comparison : The piperidine ring and dimethoxyphenyl group confer conformational flexibility and enhanced hydrogen-bonding capacity compared to the rigid furan system.

Chromene-3-carboxamide Derivatives

- Example : N-[3-(Trifluoromethyl)phenyl]-2H-chromene-3-carboxamide.

- Features : Chromene core with trifluoromethylphenyl substitution; commercially available from multiple suppliers .

- Comparison : The electron-deficient trifluoromethyl group may improve binding affinity to aromatic receptors but reduce solubility relative to this compound.

Table 2: Bioactivity and Physicochemical Properties

Q & A

Q. What are the optimized synthetic routes for N-benzylfuran-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via multi-step protocols involving amide coupling or nucleophilic substitution. Key steps include:

- Step 1 : Activation of the furan-3-carboxylic acid using coupling agents like EDCI/HOBt.

- Step 2 : Reaction with benzylamine under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.

- Step 3 : Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

- Critical Parameters : Temperature (optimized at 0–25°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 acid/amine) significantly affect yields (typically 60–85%) .

Q. How is the structural integrity of this compound validated in synthetic batches?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyl group integration at δ 4.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 230.1) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (e.g., C=O bond length ~1.22 Å) .

Q. What are the stability profiles of this compound under varying pH and oxidative conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC; stability is highest at neutral pH (<5% degradation) .

- Oxidative Stability : Treat with H₂O₂ or tert-butyl hydroperoxide. LC-MS analysis reveals furan ring oxidation to diketones under strong oxidative conditions .

Advanced Research Questions

Q. How does this compound interact with biological targets such as enzymes or receptors?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) to measure IC₅₀ values. Competitive inhibition observed with Kᵢ ~15 µM .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) show moderate affinity (EC₅₀ ~50 µM) .

- Molecular Dynamics Simulations : Predict binding modes using AutoDock Vina; furan oxygen forms hydrogen bonds with catalytic residues .

Q. How can researchers reconcile contradictory data on the compound’s bioactivity across different studies?

- Methodological Answer :

- Meta-Analysis Framework : Compare datasets using standardized metrics (e.g., pIC₅₀, Hill coefficients). Discrepancies often arise from assay conditions (e.g., serum concentration in cell-based assays) .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and transcriptomics for downstream pathway analysis .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Use SwissADME or pkCSM to estimate:

- LogP : ~2.1 (moderate lipophilicity).

- Bioavailability : 65–70% due to moderate solubility (LogS = -3.2).

- CYP450 Metabolism : Primarily metabolized by CYP3A4 .

- QSAR Models : Train models on benzofuran analogs to optimize substituents for enhanced blood-brain barrier penetration .

Q. What reaction mechanisms govern the compound’s chemical reactivity in medicinal chemistry applications?

- Methodological Answer :

- Electrophilic Substitution : The furan ring undergoes nitration (HNO₃/H₂SO₄) at the 5-position due to electron-rich π-system .

- Reductive Amination : Catalytic hydrogenation (Pd/C, H₂) reduces amide groups only under high-pressure conditions (>5 bar) .

- Structure-Activity Relationship (SAR) : Methylation of the benzyl group increases metabolic stability but reduces affinity for hydrophobic binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.